

# Dibromoacetaldehyde reactivity profile

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## Compound of Interest

Compound Name: *Dibromoacetaldehyde*

Cat. No.: *B156388*

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An In-depth Technical Guide on the Reactivity Profile of **Dibromoacetaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Dibromoacetaldehyde** (DBAL) is a reactive carbonyl compound of significant interest due to its presence as a disinfection byproduct (DBP) in drinking water and its notable biological activity. As a dihalogenated aldehyde, its electrophilic nature governs its reactivity, making it a substrate for a variety of chemical transformations and a molecule of toxicological concern. This document provides a comprehensive technical overview of the reactivity profile of DBAL, focusing on its chemical properties, core reaction mechanisms, biological interactions, and analytical methodologies. Quantitative data are summarized for comparative analysis, and representative experimental protocols and reaction pathway diagrams are provided to guide further research.

## Chemical and Physical Properties

**Dibromoacetaldehyde** is a halogenated organic compound characterized by an aldehyde functional group and two bromine atoms attached to the alpha-carbon.<sup>[1]</sup> Its structure lends it significant reactivity, primarily due to the electron-withdrawing effects of the bromine atoms, which enhance the electrophilicity of the carbonyl carbon. The compound is known to be hygroscopic and extremely sensitive to moisture.<sup>[1]</sup>

Table 1: Physicochemical Properties of **Dibromoacetaldehyde**

Property	Value	Reference
IUPAC Name	2,2-dibromoacetaldehyde	[2]
CAS Number	3039-13-2	[2]
Molecular Formula	C <sub>2</sub> H <sub>2</sub> Br <sub>2</sub> O	[2]
Molecular Weight	201.84 g/mol	
Boiling Point	136.3 °C at 760 mmHg	
Density	2.357 g/cm <sup>3</sup>	
Flash Point	68.7 °C	
SMILES	C(=O)C(Br)Br	
Solubility	DMSO (Very Slightly), Methanol (Slightly, Heated)	

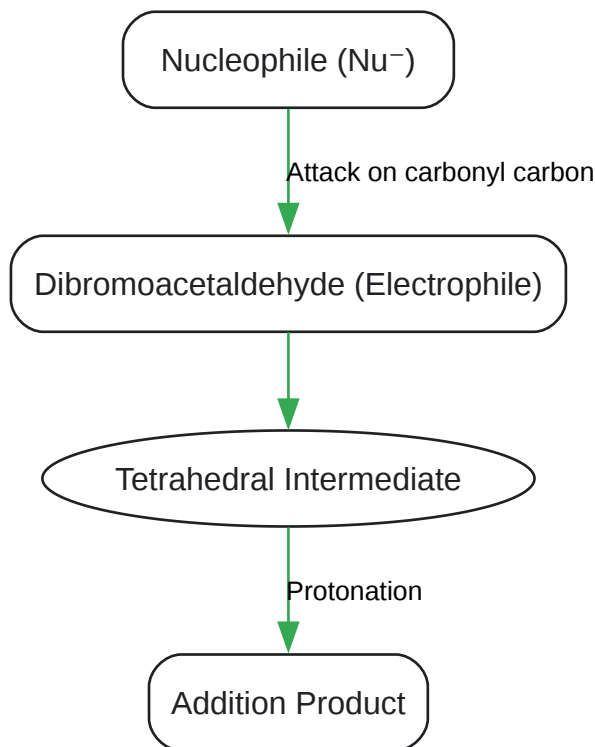
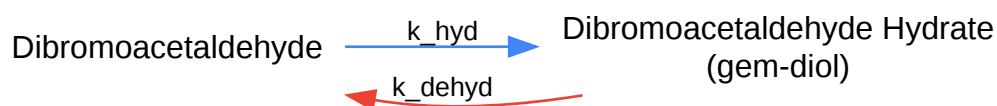
## Core Reactivity Profile

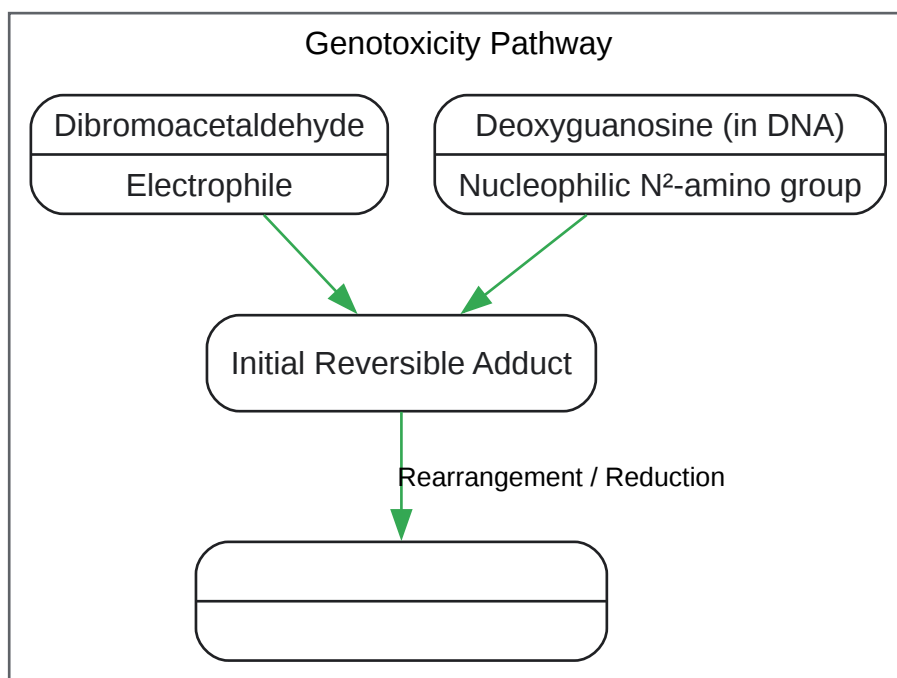
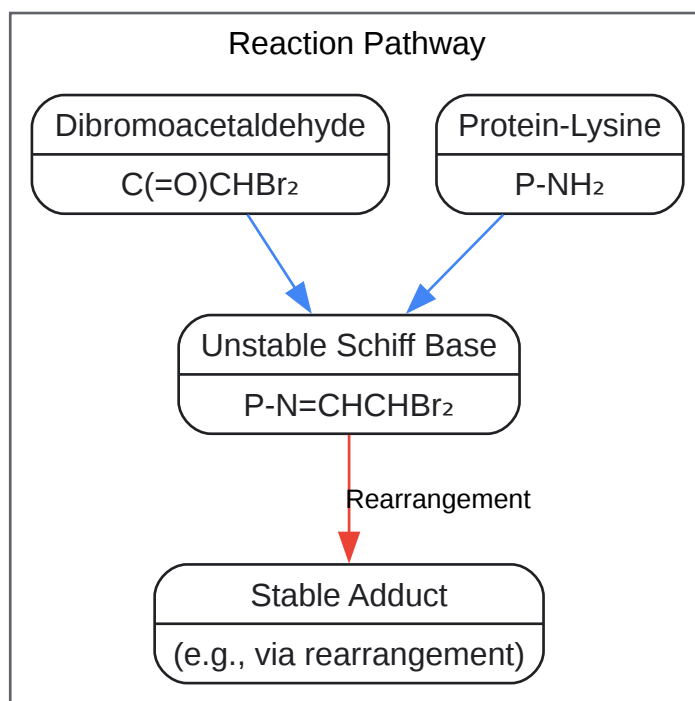
The reactivity of **dibromoacetaldehyde** is dominated by the electrophilic nature of its carbonyl carbon. This reactivity is amplified by the two alpha-bromine atoms, which are strong electron-withdrawing groups.

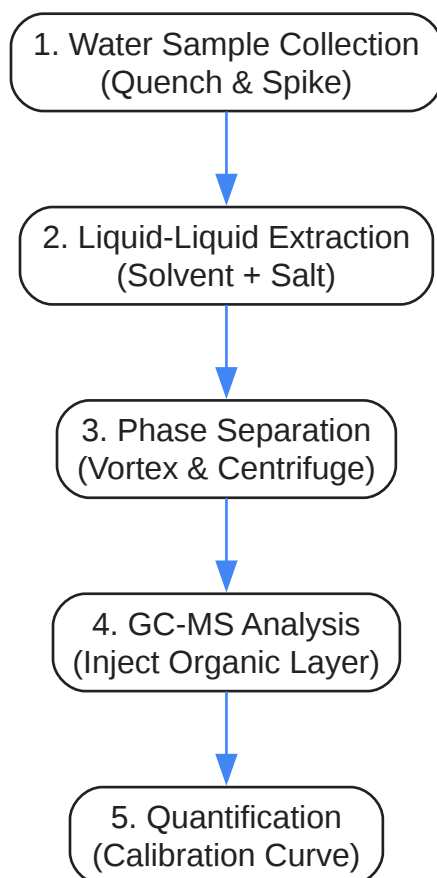
## Hydration Equilibrium

In aqueous solutions, aldehydes exist in equilibrium with their corresponding geminal diols (hydrates). This reaction is reversible. The electron-withdrawing bromine atoms in DBAL are expected to shift the equilibrium towards the hydrate form more than in non-halogenated aldehydes, as they stabilize the gem-diol.

+ H<sub>2</sub>O







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## References

- 1. Cas 3039-13-2, DIBROMOACETALDEHYDE | lookchem [lookchem.com]
- 2. Dibromoacetaldehyde | C<sub>2</sub>H<sub>2</sub>Br<sub>2</sub>O | CID 18223 - PubChem [pubchem.ncbi.nlm.nih.gov]
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